![molecular formula C16H15N3O4S B2872419 N-(2-chloro-4-methylphenyl)-2-[2-(5-cyclobutyl-1,3,4-oxadiazol-2-yl)-1H-pyrrol-1-yl]acetamide CAS No. 954672-82-3](/img/structure/B2872419.png)
N-(2-chloro-4-methylphenyl)-2-[2-(5-cyclobutyl-1,3,4-oxadiazol-2-yl)-1H-pyrrol-1-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-chloro-4-methylphenyl)-2-[2-(5-cyclobutyl-1,3,4-oxadiazol-2-yl)-1H-pyrrol-1-yl]acetamide is a useful research compound. Its molecular formula is C16H15N3O4S and its molecular weight is 345.37. The purity is usually 95%.
BenchChem offers high-quality N-(2-chloro-4-methylphenyl)-2-[2-(5-cyclobutyl-1,3,4-oxadiazol-2-yl)-1H-pyrrol-1-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chloro-4-methylphenyl)-2-[2-(5-cyclobutyl-1,3,4-oxadiazol-2-yl)-1H-pyrrol-1-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Drug Discovery
The structure of this compound is similar to thiazolo[3,2-a]pyrimidine derivatives, which are known to be promising scaffolds for the design of new medicines, including anticancer drugs . The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target .
Antitumor Activity
Thiazolo[3,2-a]pyrimidine derivatives have demonstrated high antitumor activity . This suggests that “2,3-dimethoxy-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide” may also have potential applications in cancer treatment.
Antibacterial Activity
These compounds have also shown antibacterial activity . Therefore, this compound could potentially be used in the development of new antibacterial agents.
Anti-inflammatory Activity
Thiazolo[3,2-a]pyrimidine derivatives have been found to exhibit anti-inflammatory activities . This indicates that “2,3-dimethoxy-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide” might also be used in the treatment of inflammatory diseases.
Chemical Synthesis
The active methylene group (C2H2) in 5H-Thiazolo[3,2-a]pyrimidin-3(2H)-one derivatives is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents . This suggests that “2,3-dimethoxy-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide” could be used in chemical synthesis.
Catalysis
The unique structure of this compound offers opportunities for diverse applications, including catalysis. This suggests that “2,3-dimethoxy-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide” could potentially be used as a catalyst in various chemical reactions.
properties
IUPAC Name |
2,3-dimethoxy-N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S/c1-9-12(15(21)19-7-8-24-16(19)17-9)18-14(20)10-5-4-6-11(22-2)13(10)23-3/h4-8H,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFUKOYRSKWWULY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CSC2=N1)NC(=O)C3=C(C(=CC=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dimethoxy-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.